molecular formula C11H20N2O B172329 Piperidin-1-yl(piperidin-2-yl)methanone CAS No. 130497-28-8

Piperidin-1-yl(piperidin-2-yl)methanone

Cat. No.: B172329
CAS No.: 130497-28-8
M. Wt: 196.29 g/mol
InChI Key: CABZQVAPYHYSCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidin-1-yl(piperidin-2-yl)methanone is a chemical compound with the molecular formula C11H20N2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activity and potential therapeutic applications .

Mechanism of Action

Target of Action

Piperidin-1-yl(piperidin-2-yl)methanone is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . .

Mode of Action

Piperidine derivatives have been found to have various pharmacological activities . The interaction of these compounds with their targets can lead to a variety of changes, depending on the specific derivative and target involved.

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biological activities . These can affect various biochemical pathways and have downstream effects depending on the specific derivative and biological context.

Pharmacokinetics

The compound has a predicted density of 1047±006 g/cm3 . Its melting point is 254-255 °C, and its boiling point is 350.5±35.0 °C . These properties can impact the compound’s bioavailability.

Result of Action

Piperidine derivatives are known to have various pharmacological activities . The effects of these compounds can vary depending on the specific derivative and biological context.

Preparation Methods

Synthetic Routes and Reaction Conditions

Piperidin-1-yl(piperidin-2-yl)methanone can be synthesized through various synthetic routes. One common method involves the reaction of piperidine with a suitable acylating agent under controlled conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

Piperidin-1-yl(piperidin-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidin-2-one derivatives, while reduction may produce piperidin-2-ylmethanol .

Scientific Research Applications

Piperidin-1-yl(piperidin-2-yl)methanone has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to piperidin-1-yl(piperidin-2-yl)methanone include:

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

piperidin-1-yl(piperidin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c14-11(10-6-2-3-7-12-10)13-8-4-1-5-9-13/h10,12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABZQVAPYHYSCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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